2,6-Dicyclohexylnaphthalene
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Overview
Description
2,6-Dicyclohexylnaphthalene is an organic compound with the molecular formula C22H28. It is a derivative of naphthalene, where two cyclohexyl groups are attached at the 2 and 6 positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclohexylnaphthalene typically involves the alkylation of naphthalene with cyclohexyl groups. One common method is the regioselective di-tert-amylation of naphthalene over reusable H-mordenite zeolite. This process involves the use of tert-amyl alcohol in cyclohexane over H-mordenite zeolite, optimized to yield 2,6-dialkylnaphthalenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of zeolites for alkylation reactions is a promising approach due to their ability to control regioselectivity and yield high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dicyclohexylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dicyclohexylnaphthoquinone, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
2,6-Dicyclohexylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2,6-Dicyclohexylnaphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interactions .
Comparison with Similar Compounds
2,6-Dimethylnaphthalene: A precursor for naphthalene-2,6-dicarboxylic acid, used in the production of poly(ethylene naphthalate).
2,6-Dihydroxynaphthalene: Used in the preparation of various dyes, pigments, and other organic compounds.
2,6-Dicarboxynaphthalene: Known for its applications in the synthesis of specialty chemicals and materials .
Uniqueness: Its cyclohexyl groups provide steric hindrance and influence its chemical behavior, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
42044-10-0 |
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Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,6-dicyclohexylnaphthalene |
InChI |
InChI=1S/C22H28/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h11-18H,1-10H2 |
InChI Key |
CTTQCTOMFNCUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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